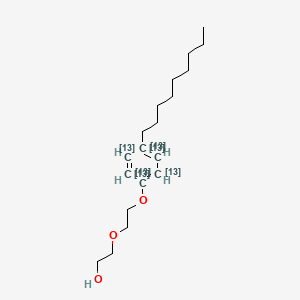

4-Nonyl Phenol-13C6 Diethoxylate

Description

Contextual Significance of Nonylphenol Ethoxylates and Their Metabolites in Environmental Research

Nonylphenol ethoxylates (NPEs) are a group of nonionic surfactants that have been widely used for decades in various industrial and consumer products, including detergents, paints, pesticides, and personal care items. epa.gov Their widespread application leads to significant releases into aquatic environments. epa.gov The primary environmental concern with NPEs stems from their biodegradation into more persistent and toxic metabolites, principally nonylphenol (NP). nih.govresearchgate.net

Nonylphenol is classified as a xenobiotic endocrine disruptor, meaning it can interfere with the hormonal systems of wildlife and potentially humans. nih.govwikipedia.org It has been shown to mimic estrogen, leading to adverse effects in aquatic organisms, such as the feminization of fish, decreased male fertility, and reduced survival rates of juvenile fish, even at low concentrations. nih.govresearchgate.net Due to its low solubility and high hydrophobicity, nonylphenol tends to accumulate in sediment and sewage sludge. nih.govresearchgate.net The presence of NP and its ethoxylates in the environment is strongly linked to human activities like wastewater treatment and landfilling. nih.govresearchgate.net Consequently, regulatory bodies in several regions, including the European Union, have restricted the use of NPEs. nih.govresearchgate.net

The degradation of NPEs in the environment follows several pathways, leading to a variety of metabolites, including short-chain nonylphenol ethoxylates like nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO), as well as carboxylated forms. acs.orgnih.gov These degradation products are also of environmental concern due to their persistence and potential toxicity.

The Role of Isotopically Labeled Surrogates in Environmental Contaminant Studies

The accurate quantification of environmental contaminants like nonylphenol and its metabolites is a significant analytical challenge. The complexity of environmental matrices such as water, sediment, and biological tissues can interfere with the analysis, leading to inaccurate results. To overcome these challenges, scientists utilize isotopically labeled compounds as internal standards or surrogates. nih.govalsglobal.comrestek.com

Isotopically labeled surrogates are molecules in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., Carbon-13, ¹³C, or Deuterium, ²H). alsglobal.com These labeled compounds are chemically identical to their non-labeled counterparts (analytes) and therefore exhibit the same behavior during sample extraction, cleanup, and analysis. restek.com By adding a known amount of a labeled surrogate to a sample at the beginning of the analytical process, any loss of the target analyte during sample preparation can be accurately corrected for. alsglobal.comrestek.com

This technique, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative analysis in environmental science. alsglobal.com It significantly improves the accuracy and precision of measurements by accounting for matrix effects and variations in instrument response. nih.govrestek.com The use of stable isotope-labeled standards is now a common practice in many routine environmental analyses. nih.gov

Rationale for Research on 4-Nonyl Phenol-13C6 Diethoxylate as a Key Tracer Compound

Given the environmental importance of nonylphenol ethoxylates and the analytical need for reliable internal standards, the synthesis and use of isotopically labeled versions of NPE metabolites are crucial. 4-Nonyl Phenol-¹³C₆ Diethoxylate is a key example of such a compound. It is a nonylphenol diethoxylate molecule where six carbon atoms in the phenol (B47542) ring have been replaced with Carbon-13 isotopes.

The rationale for focusing research on this specific compound is threefold:

Ideal Internal Standard: As an isotopically labeled analog of NP2EO, 4-Nonyl Phenol-¹³C₆ Diethoxylate serves as an ideal internal standard for the quantification of NP2EO in environmental samples. Its use in isotope dilution mass spectrometry allows for highly accurate and reliable measurements, which are essential for environmental monitoring and regulatory compliance.

Tracer for Environmental Processes: Beyond its role as an analytical standard, 4-Nonyl Phenol-¹³C₆ Diethoxylate can be used as a tracer to study the environmental fate and transport of NPEs. By introducing this labeled compound into controlled environmental systems, researchers can track its movement, degradation, and partitioning between different environmental compartments (water, sediment, biota), providing a clearer understanding of how these pollutants behave in the real world. Some studies have explored using NPEs as chemical tracers for recent industrial contamination in river sediments. researchgate.net

Chemical Compound Information

| Compound Name |

| This compound |

| Nonylphenol Ethoxylates |

| Nonylphenol |

| Nonylphenol Monoethoxylate |

| Nonylphenol Diethoxylate |

| 4-n-Nonylphenol |

| 4-tert-Octylphenol |

| Bisphenol A |

| Nonoxynol-9 |

| Ibuprofen |

| Diclofenac |

| Metoprolol |

| 17β-estradiol |

| Estradiol |

| Alfuzosin |

Physicochemical Properties of 4-Nonylphenol (B119669) and its Diethoxylate

The following table provides a comparison of some of the key physicochemical properties of the parent compound, 4-nonylphenol, and its diethoxylate derivative.

| Property | 4-Nonylphenol | 4-Nonyl Phenol Diethoxylate |

| Molecular Formula | C15H24O wikipedia.org | C19H32O3 scbt.com |

| Molecular Weight | 220.35 g/mol wikipedia.org | 308.46 g/mol scbt.com |

| Appearance | Light yellow viscous liquid wikipedia.org | Data not available |

| Solubility | Moderately soluble in water, soluble in alcohol wikipedia.org | Data not available |

| Boiling Point | 295-320 °C nih.gov | Data not available |

| Density | 0.950 g/cm³ at 20 °C nih.gov | Data not available |

| Flash Point | 113 °C (closed cup) nih.gov | Data not available |

| Refractive Index | 1.513 at 20 °C nih.gov | Data not available |

Research Findings on Nonylphenol and its Ethoxylates

The table below summarizes key findings from various studies on the occurrence and effects of nonylphenol and its ethoxylates in the environment.

| Research Focus | Key Findings |

| Environmental Occurrence | Found in sewage sludge, wastewater effluents, river water, sediments, soil, and groundwater. nih.govresearchgate.net Concentrations can reach 4.1 µg/L in river waters and 1 mg/kg in sediments. nih.govresearchgate.net |

| Biodegradation | Nonylphenol ethoxylates biodegrade into by-products including nonylphenol, nonylphenol monoethoxylate, and nonylphenol diethoxylate. nih.govacs.org |

| Endocrine Disruption | Causes feminization of aquatic organisms, decreases male fertility, and reduces survival of juveniles at concentrations as low as 8.2 µg/L. nih.govresearchgate.net Acts as a xenoestrogen by mimicking the natural hormone 17β-estradiol. wikipedia.org |

| Human Exposure | Detected in human breast milk, blood, and urine. epa.gov Associated with reproductive and developmental effects in rodents. epa.gov |

| Wastewater Treatment | Treatment efficiencies for NPEs and their metabolites in municipal wastewater treatment plants can range from 97.2% to 99.8%. nih.gov |

| Neurotoxicity | Can cause oxidative stress in the cortex and hippocampus cells of the brain. nih.gov |

| Reproductive Effects | Chronic low-dose exposure to 4-nonylphenol can affect the weight of gonads and epididymis in male rats. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H32O3 |

|---|---|

Molecular Weight |

314.41 g/mol |

IUPAC Name |

2-[2-(4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyethoxy]ethanol |

InChI |

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3/i10+1,11+1,12+1,13+1,18+1,19+1 |

InChI Key |

BLXVTZPGEOGTGG-AUGRNHFJSA-N |

Isomeric SMILES |

CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO |

Origin of Product |

United States |

Environmental Fate and Transformation Dynamics of Nonylphenol Ethoxylates with Labeled Tracer Applications

Degradation Pathways and Mechanisms in Environmental Compartments

The degradation of NPEOs in the environment is a multifaceted process involving several key pathways. These transformations are influenced by environmental conditions and microbial activity, leading to a variety of intermediate and terminal products. researchgate.netccme.ca

A primary degradation pathway for NPEOs is the stepwise shortening of the ethoxylate chain, a process known as de-ethoxylation. ccme.canih.gov This occurs under both aerobic and anaerobic conditions and results in the formation of short-chain NPEOs, such as nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO). researchgate.netnih.gov These shorter-chain congeners are generally more resistant to further biodegradation than the parent compounds with longer ethoxylate chains. nih.gov The accumulation of these intermediates is a concern as they are more lipophilic and have a higher tendency to partition to sediment and bioaccumulate in aquatic organisms. ccme.caepa.gov Studies have shown that the elimination of higher nonylphenyl polyethoxylates is often accompanied by a significant formation of these short-chain counterparts. nih.gov For instance, in Canadian wastewater treatment plants, NP1EO and NP2EO have been detected in both final effluents and sludge, indicating their persistence through treatment processes. researchgate.net

Another significant degradation mechanism, particularly under aerobic conditions, is the oxidation of the terminal ethoxy group, a process termed ω-carboxylation. nih.govmdpi.comresearchgate.net This leads to the formation of nonylphenol ethoxycarboxylates (NPECs). nih.gov Research has demonstrated that ω-carboxylation can be an initial step in the degradation of NPEOs, sometimes preceding the shortening of the ethoxylate chain. nih.gov This pathway results in metabolites like alkylphenoxy ethoxy acetic acids. The formation of these carboxylated derivatives has been observed in wastewater treatment processes, where their concentrations can increase as the parent NPEOs are degraded. nih.gov For example, in one study, the concentration of nonylphenol ethoxycarboxylates (NP1EC) increased from 1.4 to 24 µg/L during wastewater treatment. nih.gov These carboxylated metabolites are generally more water-soluble than their non-carboxylated counterparts.

In addition to modifications of the ethoxylate chain, the nonyl chain of NPEOs can also undergo oxidation. nih.gov This pathway can occur concurrently with de-ethoxylation and ω-carboxylation, leading to the formation of dicarboxylated metabolites, referred to as carboxylated alkylphenoxy carboxylates (CAPECs). nih.gov The oxidation of the alkyl chain further contributes to the breakdown of the original surfactant molecule. Studies have identified these metabolites in aerobic biodegradation experiments, confirming that the nonyl chain is susceptible to microbial attack. nih.gov The degradation of the linear alkyl chain of 4-n-nonylphenol under denitrifying conditions has been observed to be initiated at the nonyl chain, suggesting a similar mechanism could be at play for NPEOs. nih.gov

In aquatic environments, photodegradation can be a significant removal mechanism for NPEOs and their metabolites. researchgate.netjournaljgeesi.com Sunlight can induce the breakdown of these compounds, particularly in the upper layers of water bodies where light penetration is highest. wikipedia.org While nonylphenol itself can photodegrade, its half-life in sediment is estimated to be quite long, suggesting that photodegradation is more relevant in the water column. wikipedia.org Advanced oxidation technologies, which utilize photochemical processes, have been shown to effectively degrade NPEOs. acs.orgconicet.gov.ar For instance, photo-Fenton reactions have been found to be efficient in breaking down nonylphenol ethoxylate-9 (NPE-9) without the formation of the more toxic 4-nonylphenol (B119669). acs.orgconicet.gov.ar

Biotransformation Kinetics and Modeling in Diverse Systems

Understanding the kinetics of NPEO biotransformation is crucial for predicting their environmental concentrations and persistence. The rates of these processes can vary significantly depending on the environmental matrix and the microbial populations present.

Under aerobic conditions, the primary degradation of NPEOs can be relatively rapid. nih.gov Laboratory studies using river water have shown over 99% degradation of the parent NPEO compound within a few days. nih.gov However, the complete mineralization to carbon dioxide, water, and inorganic salts is a much slower process. ccme.ca The initial concentration of the NPEO can affect the biodegradation rate, with higher concentrations sometimes leading to slower degradation. nih.gov For example, one study found that at an initial concentration of 5 mg/L, 99% biodegradation was achieved in less than 8 days, while at 50 mg/L, it took 14 days to reach 95% biodegradation. nih.gov Acclimation of the microbial community to NPEOs can significantly enhance the biodegradation rates. researchgate.net

| Study System | Initial NPEO Concentration | Observed Degradation | Key Findings | Citation |

|---|---|---|---|---|

| Laboratory-scale bioreactor with river water | 10 mg/L | >99% primary degradation in 4 days | Initiating step was ω-carboxylation, not de-ethoxylation. Carboxylated metabolites persisted after 31 days. | nih.gov |

| Biodegradability tests | 5 mg/L | 99% in <8 days | Initial concentration affects the biodegradation rate. Metabolites were found to be more toxic than the original surfactant. | nih.gov |

| Biodegradability tests | 25 mg/L | 98% in <13 days | ||

| Biodegradability tests | 50 mg/L | 95% in 14 days | ||

| Sequencing batch reactor with acclimated culture | Not specified | Enhanced biodegradation kinetics | Acclimation of biomass suppressed the inhibitory effects of NPEO on the degradation of other substrates. | researchgate.net |

Anaerobic Biodegradation Processes and End-Products

Under anaerobic conditions, the biodegradation of nonylphenol ethoxylates proceeds differently than in aerobic environments. The primary pathway involves the stepwise shortening of the hydrophilic ethoxylate chain. dss.go.th This process occurs through the sequential removal of ethylene (B1197577) glycol units. dss.go.th

The ultimate and most persistent degradation product under anaerobic conditions is nonylphenol (NP). dss.go.th Studies using radiolabeled NPEOs have confirmed that the aromatic structure of the molecule remains intact during this process, with NP as the terminal end-product. dss.go.th While complete degradation of NPEOs can occur under aerobic conditions, they are notably more persistent in anaerobic settings. dss.go.th In contrast to aerobic degradation, which can lead to the formation of carboxylated metabolites, anaerobic pathways primarily yield shorter-chain NPEOs and ultimately NP. dss.go.thresearchgate.net Research has shown that in the absence of oxygen, the degradation of NPEOs can lead to the accumulation of more toxic and persistent intermediates like nonylphenol monoethoxylate (NP1EO), nonylphenol diethoxylate (NP2EO), and NP itself. imperial.ac.uknih.gov

Key end-products of anaerobic NPEO biodegradation include:

Short-chain nonylphenol ethoxylates (e.g., NP1EO, NP2EO): Formed through the shortening of the ethoxylate chain. nih.gov

Nonylphenol (NP): The primary and most stable end-product. dss.go.thnih.gov

Some studies have identified specific bacteria, such as Acetoanaerobium, Smithella, Aminivibrio, Petrimonas, and Enterobacter, as being potentially involved in the anaerobic degradation of these surfactants. tandfonline.com

Biodegradation Kinetics and Modeling Approaches

The biodegradation of nonylphenol ethoxylates can be described using various kinetic models. First-order kinetics are often applied to model the degradation process. For instance, the biodegradation of NPEO₁₅ by Pseudomonas fluorescens was found to follow first-order kinetics with an estimated rate constant (k) of 0.0072 h⁻¹ and a half-life (τ) of 96.3 hours. nih.gov

Modeling approaches have also been developed to simulate the biodegradation of NPEOs in activated sludge systems. These models can account for factors such as microbial acclimation and the inhibitory effects of the compounds on microbial activity. nih.gov For example, one model confirmed that NPEOs can exhibit non-competitive inhibition on the hydrolysis process and competitive inhibition on biomass growth in non-acclimated cultures. nih.gov The Haldane model, among others like the Aiba, Webb, and Yano equations, has been successfully used to describe the biodegradation kinetics of nonylphenol. psu.edu

A modified pseudo-first-order kinetic model has been shown to effectively represent the removal of NPEOs through advanced oxidation processes like the Fenton reaction. researchgate.net

Factors Influencing Biodegradation Rates

Several factors significantly influence the rate at which nonylphenol ethoxylates are biodegraded in the environment.

Microbial Acclimation: The adaptation of microbial communities to the presence of NPEOs can dramatically enhance degradation rates. nih.gov In activated sludge systems, acclimation has been shown to significantly decrease the inhibitory effects of NPEOs on microbial growth and hydrolysis. nih.gov For example, the inhibition concentration for non-competitive inhibition on hydrolysis increased from 150 mg/L in non-acclimated sludge to 5000 mg/L in acclimated sludge, effectively removing the inhibition. nih.gov The continuous presence of short-chain NPEOs in environments like landfills may lead to microbial populations that are adapted for their transformation. dss.go.th

Environmental Conditions:

Oxygen Availability: The presence or absence of oxygen is a critical factor. Aerobic conditions generally lead to more complete degradation, while anaerobic conditions result in the accumulation of persistent metabolites like NP. researchgate.netscilit.comiitk.ac.in The removal of NPEO-10 was found to be more efficient under oxic (50-70% removal) than anoxic conditions (30-50% removal) in biofilm reactors. iitk.ac.in

Temperature: Increased temperatures generally enhance the rate of biodegradation. psu.edunih.gov

pH: The optimal pH for nonylphenol biodegradation has been reported to be around 7.0. nih.gov

Nutrient Availability: The presence of nutrients like yeast extract can enhance anaerobic degradation. nih.govtandfonline.com Conversely, reduced levels of ammonium, phosphate, and sulfate (B86663) can slow down aerobic degradation. iaea.org

Presence of Other Substances: The addition of certain substances can inhibit NPEO degradation. For example, heavy metals (Pb, Cd, Cu, Zn), phthalic acid esters (PAEs), and sodium chloride have been shown to delay aerobic degradation. nih.goviaea.org

Light: The presence of light has been observed to retard the biodegradation of NPEOs in lake water and inhibit the proliferation of heterotrophic bacteria involved in the process. nih.gov

Environmental Partitioning and Distribution of Nonylphenol Ethoxylates and Their Metabolites

The physicochemical properties of NPEOs and their degradation products, particularly their hydrophobicity, govern their distribution in the environment.

Distribution in Aquatic Systems (Surface Water, Groundwater)

NPEOs and their metabolites are widespread contaminants in aquatic environments due to their extensive use and discharge from wastewater treatment plants. epa.govca.gov In surface waters, concentrations of nonylphenol can range from tens of nanograms per liter to several micrograms per liter. nih.govwikipedia.org One study across thirty river reaches in the U.S. found nonylphenol in approximately 30% of water samples at concentrations from 0.20 to 0.64 µg/L. epa.gov Ethoxylates of nonylphenol were detected in 59% to 76% of the water samples in the same study. epa.gov

The degradation of NPEOs in wastewater treatment plants is a major source of these compounds in rivers and estuaries. nih.govmdpi.com The breakdown products, including NP, are continuously released in wastewater effluent. ca.gov

Concentrations in groundwater are generally low. mdpi.com The movement of these pollutants into groundwater is primarily controlled by sorption to aquifer materials and biodegradation, with the low temperature and nutrient conditions in aquifers limiting microbial decomposition. mdpi.com

Concentrations of Nonylphenol (NP) in Aquatic Environments

| Location | Matrix | Concentration Range | Reference |

|---|---|---|---|

| U.S. Rivers | Water | 0.20 - 0.64 µg/L | epa.gov |

| Various Rivers | Water | 4.1 µg/L | nih.gov |

| Jialu River, China | Water | 75.2 ng/L to 1520 ng/L | cabidigitallibrary.org |

| Treated Drinking Water, Spain | Water | 85 ng/L | wikipedia.org |

| Treated Drinking Water, Germany | Water | 15 ng/L | wikipedia.org |

Accumulation in Sediments and Soils

Due to their hydrophobic nature (log Kow of 4.48 for NP), nonylphenol and its less-ethoxylated metabolites tend to partition from the water column and accumulate in sediments and soils. nih.govnih.govmdpi.com Sediments act as a significant sink and long-term reservoir for these compounds. nih.govepa.govdss.go.th

Concentrations of NP in sediments can be substantially higher than in the overlying water, ranging from a few micrograms per kilogram to over 100,000 µg/kg (dry weight). nih.gov A U.S. study found measurable concentrations of NP in approximately 71% of sediment samples, with levels from about 10 to 2,960 µg/kg. epa.gov In some highly contaminated areas, such as Lake Donghu in China, sediment concentrations have reached as high as 119,100 µg/kg. nih.gov The half-life of NPEOs in marine sediments has been estimated to be greater than 60 years, indicating their high persistence once incorporated into this environmental compartment. dss.go.th

Soil contamination can occur through the application of sewage sludge (biosolids) to agricultural land, as NP is highly adsorbed in sludge. wikipedia.orggov.bc.ca

Concentrations of Nonylphenol (NP) in Sediments

| Location | Concentration Range (µg/kg dry weight) | Reference |

|---|---|---|

| U.S. Rivers | 10 - 2,960 | epa.gov |

| Various Sediments | up to 1,000 | nih.gov |

| Lake Donghu, China | up to 119,100 | nih.gov |

| Danube River | up to 2,830 | nih.gov |

Volatilization and Atmospheric Presence

While the primary environmental fate of NPEOs and their metabolites involves partitioning to water, sediment, and soil, some potential for volatilization exists, although it is not considered a major pathway. The relatively low vapor pressure of these compounds limits their transfer to the atmosphere. However, they have been detected in air, indicating that some degree of atmospheric presence and transport can occur. nih.gov

Role of Engineered and Natural Systems in Environmental Attenuation

Engineered systems like wastewater treatment plants (WWTPs) and constructed wetlands, along with natural systems such as rivers and aquifers, are crucial in mitigating the environmental impact of NPEOs. The efficiency of these systems is governed by a variety of factors, including their design, operational parameters, and the inherent biogeochemical conditions.

The primary mechanisms for NPEO removal in WWTPs are biodegradation and sorption to sludge. mdpi.com Biodegradation involves the progressive shortening of the ethoxylate chain by microorganisms. researchgate.net Under aerobic conditions, this is often followed by the oxidation of the terminal alcohol to a carboxylic acid, forming nonylphenol ethoxycarboxylates (NPECs). nih.gov Further degradation can involve the oxidation of the alkyl chain, leading to the formation of carboxyalkylphenol ethoxycarboxylates (CAPECs). nih.govnih.gov In contrast, anaerobic conditions, which can occur in sludge digesters, tend to favor the complete de-ethoxylation of NPEOs, resulting in the formation and potential accumulation of NP. mdpi.com

Several operational parameters significantly influence the removal efficiency of NPEOs in WWTPs. A longer Solids Retention Time (SRT) generally enhances the removal of NP and short-chain NPEOs by providing more time for slow-growing specialized microorganisms to degrade these compounds and by increasing sorption to sludge. mdpi.com Similarly, extended Hydraulic Retention Times (HRT) have been shown to be effective in reducing the estrogenicity of wastewater by allowing for more complete degradation of NP. nih.gov Nitrifying conditions have also been linked to higher removal efficiencies of long-chain NPEOs. mdpi.com The concentration of mixed liquor suspended solids (MLSS) also plays a role, with higher concentrations generally leading to increased sorption and removal. mdpi.com

| Compound | Process Type | Removal Efficiency (%) | Key Influencing Factors |

|---|---|---|---|

| NPEOs (total) | Conventional Activated Sludge | >99 | SRT, HRT, MLSS |

| NP | Conventional Activated Sludge | 77 - 99 | SRT, Nitrification |

| NP1-2EO | Coagulation | >90 | Coagulant dose, pH |

| NPEOs | Anaerobic Digestion | Variable (can lead to NP formation) | Temperature, Microbial Population |

| Compound Group | Primary Attenuation Mechanisms | Observed Removal/Half-life |

|---|---|---|

| Alkylphenols (APs) | Sorption, Biodegradation | ~50% removal over 12 km |

| Short-chain APEOs | Biodegradation, Sorption | Half-lives can be on the order of hours |

| APECs and CAPECs | Biodegradation, Sorption | Considered more persistent than parent NPEOs |

Constructed wetlands and soil aquifer treatment (SAT) are increasingly being recognized as effective and sustainable technologies for the removal of NPEOs from wastewater. oup.comnsf.gov These systems utilize natural processes to achieve high removal efficiencies.

In constructed wetlands, the removal of NPEOs is attributed to a combination of sedimentation, sorption to soil and organic matter, plant uptake, and microbial degradation. oup.comnsf.gov Studies have demonstrated that constructed wetlands can remove over 75% of total NPEOs from domestic wastewater. oup.comnih.gov The primary removal mechanism in some cases appears to be sedimentation, where the compounds associated with particulate matter settle out. oup.comnih.gov Both surface-flow and subsurface-flow wetlands have shown effectiveness, with hybrid systems potentially offering the most robust removal of a wide range of contaminants. yale.edu

| Treatment System | Compound | Removal Efficiency (%) | Primary Removal Mechanisms |

|---|---|---|---|

| Constructed Wetland | Total NPEOs | >75 | Sedimentation, Sorption, Biodegradation |

| Soil Aquifer Treatment (Aerobic) | Nonylphenol | ~80 | Biodegradation, Sorption |

| Soil Aquifer Treatment | APECs and CAPECs | >95 | Biodegradation, Sorption |

The organic content of environmental matrices such as soil, sediment, and sludge is a critical factor controlling the fate and transport of nonylphenol ethoxylates and their degradation products. nih.gov Due to their hydrophobic nature, compounds like nonylphenol have a strong tendency to sorb to organic matter. nih.gov This sorption process can significantly retard their movement in the environment and influence their bioavailability for microbial degradation.

A positive correlation has been observed between the distribution coefficient (Kd), a measure of sorption, and the organic carbon content of sediments. nih.gov This means that sediments with higher organic carbon content will have a greater capacity to bind nonylphenol. The sorption process is generally considered to be a spontaneous and physical process. nih.gov In soil aquifer treatment, soils with higher clay and organic matter content have been found to be more effective at removing emerging contaminants, including likely those related to NPEOs. The presence of surfactants can also influence the sorption behavior of nonylphenol. nih.gov

The strong affinity of nonylphenol for organic-rich solids is a key reason for its accumulation in sewage sludge and river sediments. nih.gov While this sorption can be viewed as a removal mechanism from the water column, it also creates a reservoir of these compounds that can be released back into the environment over time or be transferred to other environmental compartments through sludge application on land.

Bioaccumulation and Biotransformation in Biological Systems Using Labeled Tracers

Mechanisms of Uptake and Accumulation in Aquatic Organisms

The uptake and accumulation of nonylphenolic compounds in aquatic life are governed by complex mechanisms influenced by both the chemical's properties and the organism's physiology. These substances can be taken up from the surrounding water and through diet. skb.se Their tendency to accumulate in living tissues is a key factor in assessing their environmental risk.

Bioaccumulation Factors (BAFs), which account for uptake from all environmental sources including food, and Bioconcentration Factors (BCFs), which consider uptake from water alone, are used to quantify the accumulation potential of chemicals. skb.senih.gov For nonylphenol and short-chain NPEOs, these values vary significantly across species and trophic levels.

Generally, NP and NPEOs with one to three ethoxylate groups exhibit mild bioaccumulation potential in aquatic organisms, with most reported BAF and BCF values falling between 30 and 1,000 L/kg. ccme.ca However, some studies have shown higher values under specific conditions. For instance, the freshwater microalga Chlorella vulgaris demonstrated a 48-hour BCF of 13,831 for a mixture of NPnEOs (where n=1-12), compared to a BCF of 2,422 for nonylphenol alone. mdpi.com This suggests that the ethoxylates are readily concentrated and potentially metabolized to NP within the algae. mdpi.com

In fish, BCFs for short-chain NPEOs are generally lower. Estimated BCFs in fish tissues for NP1EO and NP2EO are in the range of 3 to 300 L/kg and 3 to 330 L/kg, respectively. mdpi.com Other studies have reported mean lipid-normalized BCFs for nonylphenol at approximately 180 in fathead minnows and 50 in bluegill. nih.gov In contrast, a modeling study of an estuarine-marine food chain estimated that Biota-Sediment Accumulation Factors (BSAFs) for total NPEOs were below 1 for all trophic levels, indicating low accumulation from sediment. nih.govwur.nlru.nl

Table 1: Bioconcentration and Bioaccumulation Factors for Nonylphenolic Compounds in Aquatic Organisms

| Compound/Mixture | Organism/Trophic Level | Factor | Value (L/kg) | Reference |

|---|---|---|---|---|

| NP and NPEs (1-3 ethoxylates) | Aquatic Organisms (General) | BCF/BAF | 30 - 1,000 | ccme.ca |

| NPnEOs (n=1-12) | Chlorella vulgaris (Algae) | BCF (48h) | 13,831 | mdpi.com |

| Nonylphenol (NP) | Chlorella vulgaris (Algae) | BCF (48h) | 2,422 | mdpi.com |

| NP1EO | Fish | BCF | 3 - 300 | mdpi.com |

| NP2EO | Fish | BCF | 3 - 330 | mdpi.com |

| Nonylphenol (NP) | Fathead Minnow | BCF (lipid-normalized) | ~180 | nih.gov |

| Nonylphenol (NP) | Bluegill | BCF (lipid-normalized) | ~50 | nih.gov |

| Total NPEOs | Various Trophic Levels | BSAF | < 1 | nih.govwur.nlru.nl |

The length of the ethoxylate chain is a critical determinant of a compound's bioaccumulation potential. Research consistently shows that bioaccumulation decreases as the degree of ethoxylation increases. ccme.ca Shorter-chain NPEOs, such as nonylphenol diethoxylate, are more lipophilic and therefore have a greater tendency to accumulate in the fatty tissues of organisms compared to their longer-chain counterparts.

Studies with the alga Chlorella vulgaris have confirmed that the BCF increases as the ethoxylate (EO) chain becomes shorter. mdpi.com The high BCF observed for NPEO mixtures is attributed to the biodegradation of longer-chain ethoxylates into more bioaccumulative short-chain NPEOs and nonylphenol within the algal cells. mdpi.com This internal transformation means that organisms can accumulate higher concentrations of the more persistent and toxic degradation products than would be predicted from exposure to the parent compounds alone.

Intracellular Metabolic Pathways of Nonylphenol Ethoxylates and Their Metabolites

Once absorbed, nonylphenol ethoxylates undergo biotransformation, a series of metabolic processes designed to detoxify and facilitate the excretion of foreign compounds (xenobiotics). These pathways primarily occur in the liver but also in other tissues.

The metabolism of NPEOs generally proceeds in two phases. Phase I involves oxidation, which introduces or exposes functional groups on the molecule. youtube.com This is followed by Phase II, which involves conjugation, where an endogenous molecule is attached to the modified compound to significantly increase its water solubility for easier excretion. youtube.comwikipedia.org

For nonylphenolic compounds, oxidation can occur on the ethoxylate chain or the nonyl group. The aerobic biodegradation of NPEs can lead to the formation of nonylphenoxy carboxylic acids (NPECs). ccme.ca In vertebrates, after initial oxidation, the primary conjugation pathway for nonylphenol involves the addition of glucuronic acid (a process known as glucuronidation) or sulfate (B86663) groups. wikipedia.org These conjugated metabolites are more water-soluble and can be more readily eliminated from the body. youtube.com

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the Phase I metabolism of a vast array of xenobiotics, including nonylphenol and its ethoxylates. nih.govyoutube.com These enzymes catalyze the oxidative reactions that are the first step in biotransformation. youtube.com

Studies using rat liver microsomes have demonstrated that the metabolism of nonylphenol is dependent on NADPH and is inhibited by known CYP inhibitors, confirming the involvement of this enzyme system. nih.gov Specifically, evidence points to the involvement of the CYP2B subfamily in the metabolism of NP. nih.gov Research in mice has further revealed that exposure to nonylphenol can cause gender-specific changes in the expression of hepatic CYP enzymes. For example, in female mice, NP induced Cyp2b10 and Cyp2b13, while in males it increased the expression of Cyp2a4, Cyp2b9, and Cyp2b10. nih.gov This highlights the complex and sometimes sex-dependent role of cytochrome P450 in the detoxification of these compounds.

Excretion Pathways and Half-Lives in Organisms

Following metabolic conversion into more water-soluble forms, nonylphenol and its metabolites are eliminated from the body. The primary routes of excretion in vertebrates are through urine and feces. wikipedia.org The rate of excretion determines the biological half-life of the compound, which is the time required for the concentration of the substance in the body to be reduced by half.

The environmental persistence of nonylphenol is a significant concern. While it can be degraded by microorganisms, the process can be slow. nih.gov In aquatic environments, the half-life of nonylphenol can vary widely depending on conditions. Aerobic degradation half-lives in sewage sludge and sediments have been reported to range from a few days to nearly 100 days. nih.gov Under anaerobic conditions, the degradation is even slower, with half-lives ranging from approximately 24 to 69 days. nih.gov In sediment, where conditions can be anaerobic and the compound is less bioavailable, the half-life of nonylphenol has been estimated to be longer than 60 years. wikipedia.org This persistence increases the potential for long-term exposure and bioaccumulation in sediment-dwelling organisms.

Table of Compound Names

| Abbreviation / Common Name | Chemical Name |

| 4-Nonyl Phenol-13C6 Diethoxylate | 4-(2-(2-Hydroxyethoxy)ethoxy)nonyl-1,2,3,4,5,6-13C6-phenol |

| NP | Nonylphenol |

| NPEO | Nonylphenol Ethoxylate |

| NP1EO | Nonylphenol Monoethoxylate |

| NP2EO | Nonylphenol Diethoxylate |

| NPEC | Nonylphenoxy Carboxylic Acid |

Comparative Studies of Biotransformation Across Aquatic Species (e.g., Algae, Fish)

The biotransformation of nonylphenol ethoxylates (NPEOs) and their degradation products, such as nonylphenol (NP), varies significantly among different aquatic organisms. These differences are largely attributed to the specific metabolic enzymes and physiological characteristics of each species. Studies utilizing radiolabeled compounds, such as [¹⁴C] ring-labeled nonylphenol ethoxylate, have been crucial in comparing these metabolic fates.

In aquatic environments, the biodegradation of NPEOs can lead to the formation of more persistent and toxic metabolites, including NP and shorter-chain NPEOs like NP2EO. mdpi.com The bioaccumulation of these compounds is a significant concern, as they are lipophilic and can be stored in the fatty tissues of organisms. nih.gov

Fish: In fish, the biotransformation of nonylphenol primarily occurs in the liver, a key organ for detoxification. Studies on rainbow trout (Oncorhynchus mykiss) using ¹⁴C-labeled nonylphenol isomers have revealed that the primary metabolic pathway involves hydroxylation of the nonyl chain, followed by conjugation. nih.gov The resulting hydroxylated metabolites are then conjugated with glucuronic acid to form more water-soluble compounds that can be excreted. nih.gov This process is a critical detoxification mechanism, reducing the potential for the parent compound to exert toxic effects. For instance, bile from rainbow trout exposed to ¹⁴C-nonylphenol was found to contain the glucuronic acid conjugates of three more polar, hydroxylated metabolites. nih.gov The metabolism was shown to be dependent on cytochrome P450 enzymes. nih.gov

Algae: Microalgae also play a significant role in the biotransformation of nonylphenolic compounds. They can both accumulate and degrade these substances. Studies have shown that the degradation of NPEOs by algae can be a significant removal pathway from the water column. mdpi.com The process often involves the shortening of the ethoxylate chain.

The comparative analysis of biotransformation between fish and algae highlights different primary mechanisms. While fish primarily utilize hepatic enzymes for metabolic transformation and subsequent excretion, algae can directly degrade the compounds within their cells, contributing to their removal from the aquatic system.

The ability to degrade nonylphenol and its ethoxylates is not uniform across all microalgal species. Research has demonstrated significant species-specific differences in both tolerance and degradation efficiency. mdpi.comnih.gov

Studies on various freshwater microalgae have identified certain species as being particularly effective at degrading nonylphenol. For example, Chlorella vulgaris has been shown to efficiently remove nonylphenol from water through both bioconcentration and degradation. mdpi.com In one study, C. vulgaris was able to remove a significant portion of nonylphenol polyethoxylates (NPnEOs), with degradation being the primary removal mechanism. mdpi.com The degradation extent of total NPnEOs by C. vulgaris was reported to be 95.7% over 48 hours. mdpi.com

Another highly effective species is Ankistrodesmus acicularis, which has demonstrated a high capacity for nonylphenol removal. nih.govnih.gov The biodegradation capabilities of several microalgal species are summarized in the table below. It is important to note that these studies often use non-labeled nonylphenol, but they provide valuable insights into the degradation potential of these organisms which would apply to labeled analogues.

Table 1: Comparative Degradation of Nonylphenol by Different Microalgal Species

| Microalgal Species | Maximum Biodegradation Percentage (%) | Reference |

| Ankistrodesmus acicularis | 95.6 | mdpi.com |

| Chlorella vulgaris | 89.5 | mdpi.com |

| Scenedesmus quadricauda | 84.6 | mdpi.com |

| Selenastrum bibraianum | 63.1 | mdpi.com |

| Scenedesmus obliquus | 52.5 | mdpi.com |

| Chroococcus minutus | 44.6 | mdpi.com |

The degradation of nonylphenol ethoxylates by microalgae often proceeds through the shortening of the ethoxylate chain. A study on Chlorella vulgaris investigated the removal of a mixture of nonylphenol ethoxylate oligomers (NPnEOs, n=1-12) and found that the removal rates varied depending on the length of the ethoxylate chain. mdpi.com Notably, apart from the monoethoxylate (NP1EO) and diethoxylate (NP2EO), the longer-chain homologues were almost completely degraded by C. vulgaris within 48 hours. mdpi.com This indicates a successive degradation from longer to shorter chain homologues.

Table 2: Removal Rates of Nonylphenol Ethoxylate Homologues by Chlorella vulgaris after 48 hours

| Homologue | Removal Rate (%) | Reference |

| NP1EO | >50 | mdpi.com |

| NP2EO | >80 | mdpi.com |

| NP3EO-NP12EO | ~100 | mdpi.com |

These findings underscore the critical and species-dependent role of microalgae in the biotransformation and potential detoxification of nonylphenol ethoxylates in aquatic ecosystems. The use of labeled tracers like 4-Nonylphenol-13C6 diethoxylate in future studies will be invaluable for further delineating the precise metabolic pathways and transformation products in these and other aquatic organisms.

Source Apportionment and Environmental Monitoring Programs with Isotopic Tracers

Tracing Anthropogenic Emissions from Wastewater Discharges

Nonylphenol ethoxylates are widely used as nonionic surfactants in numerous industrial and consumer products, leading to their significant presence in wastewater. nih.govepa.govepa.gov Wastewater treatment plants (WWTPs) are identified as a principal point source of NPEOs and their degradation products entering the aquatic environment. nih.govgov.bc.ca The presence of these compounds in the environment is almost entirely due to human activities. gov.bc.ca

Isotopically labeled tracers like 4-Nonylphenol-¹³C₆ Diethoxylate are crucial for accurately quantifying the discharge of these compounds from wastewater effluents. Because the analytical characteristics of NPEOs can vary depending on the length of their ethoxylate chain, using appropriate labeled internal standards is necessary for precise measurement. tandfonline.comnih.gov By adding a known quantity of a ¹³C-labeled standard, such as NP2EO-¹³C₆, to a wastewater sample, analysts can correct for losses during sample preparation and analysis, a technique known as isotope dilution mass spectrometry (IDMS). This allows for the reliable determination of NPEO concentrations in both the influent and effluent of treatment facilities.

Monitoring Environmental Concentrations in Water, Sediment, and Soil

Once released into the environment, NPEOs and their metabolites can be found in various environmental compartments, including water, sediment, and soil. nih.gov Due to their physical and chemical properties, such as low water solubility and high hydrophobicity, these compounds tend to accumulate in organic-rich matrices like river sediments and sewage sludge. nih.gov Monitoring their concentrations across these different media is essential for understanding their environmental distribution and persistence.

The use of ¹³C-labeled nonylphenol ethoxylates as surrogate or internal standards is a recommended practice for the quantitative analysis of these compounds in environmental samples by liquid chromatography-tandem mass spectrometry (LC/MS/MS). gov.bc.cagov.bc.ca Specifically, standards like 4-n-NP-¹³C₆ and NP2EO-¹³C₆ are suggested for ensuring the accuracy of measurements in both water and soil samples. gov.bc.cagov.bc.ca

Monitoring studies have reported the concentrations of various NPEO congeners in different environmental settings. For instance, a year-long survey of rivers in Tianjin, China, found that NP2EO had the highest concentration among the short-chain NPEOs in surface water, reaching up to 1.38 µg/L. nih.gov In the sediments of the same river system, the total concentration of nonylphenolic substances ranged from 4.1 to 9.9 µg/g dry weight, indicating significant pollution. nih.gov In another study focusing on Jamaica Bay, New York, an area heavily impacted by wastewater discharge, sediment concentrations of short-chain nonylphenol ethoxylates (NP1-3EO) reached up to 4,200 ng/g. researchgate.net These findings, often generated with the aid of labeled standards for analytical accuracy, highlight the widespread presence and accumulation of these contaminants in the environment.

| Environmental Matrix | Compound/Congener | Reported Concentration | Location |

| River Water | NP2EO | Up to 1.38 µg/L | Tianjin, China nih.gov |

| NP1EO (effluent) | 1.26 µg/L (mean) | Tianjin, China nih.gov | |

| NP2EO (effluent) | 1.53 µg/L (mean) | Tianjin, China nih.gov | |

| NP3EO (effluent) | 1.06 µg/L (mean) | Tianjin, China nih.gov | |

| Sediment | Total Nonylphenolic Substances | 4.1 - 9.9 µg/g (dry weight) | Haihe River, China nih.gov |

| NP1-3EO | Up to 4,200 ng/g | Jamaica Bay, NY researchgate.net | |

| NP | Up to 28,500 ng/g | Jamaica Bay, NY researchgate.net | |

| NP1-2EC | Up to 22,400 ng/g | Jamaica Bay, NY researchgate.net |

Assessment of Removal Efficiencies in Treatment Processes

Evaluating the effectiveness of wastewater treatment processes in removing NPEOs is critical for mitigating their release into the environment. Various technologies, from conventional activated sludge systems to more advanced processes, exhibit different removal efficiencies for these compounds. The accurate assessment of this removal depends on precise quantification of NPEO concentrations in both the influent and effluent streams, a task where labeled standards like 4-Nonylphenol-¹³C₆ Diethoxylate are invaluable.

Studies have shown a wide range of removal efficiencies depending on the treatment method and the specific NPEO congener. For example, a comparison between an Anaerobic/Oxic (A/O) process and a Biological Aerated Filter (BAF) process found the A/O system to be more effective. nih.gov In the A/O process, the removal efficiency for NP1EO was 84% and for NP2EO was 89%. nih.gov The BAF process showed lower efficiencies of 76% for NP1EO and 79% for NP2EO. nih.gov Another study monitoring a WWTP in Tianjin reported average removal efficiencies of 75% for NP1EO and 60% for NP2EO. nih.gov In textile wastewater treatment, coagulation followed by an activated sludge process demonstrated over 99% removal of total NP₁₋₁₅EO in one factory. mdpi.com

Other treatment methods have also been investigated. The use of modified activated carbon has been shown to achieve up to 99% removal of NPEO₃₋₁₇ from synthetic laundry wastewater. rsc.org Anaerobic batch reactors have also demonstrated high removal rates, achieving 92% removal of NPE under optimized conditions. tandfonline.com These studies rely on robust analytical methods, which often incorporate isotopic standards to generate reliable data on treatment performance.

| Treatment Process | Compound/Congener | Removal Efficiency (%) |

| Anaerobic/Oxic (A/O) Process | NP1EO | 84% nih.gov |

| NP2EO | 89% nih.gov | |

| Biological Aerated Filter (BAF) | NP1EO | 76% nih.gov |

| NP2EO | 79% nih.gov | |

| Conventional WWTP | NP1EO | 75% nih.gov |

| NP2EO | 60% nih.gov | |

| Textile WWTP (Coagulation + Activated Sludge) | Total NP₁₋₁₅EO | >99% mdpi.com |

| Modified Activated Carbon | NPEO₃₋₁₇ | Up to 99% rsc.org |

| Anaerobic Batch Reactor | NPE | 92% tandfonline.com |

Application of Labeled Nonylphenol Ethoxylates in Fate and Transport Studies

Labeled compounds such as 4-Nonylphenol-¹³C₆ Diethoxylate are exceptionally well-suited for fate and transport studies. By introducing a ¹³C-labeled compound into a controlled environmental system (a microcosm or mesocosm) or even directly into a specific field environment, researchers can track its movement and degradation over time. The isotopic label allows the tracer to be distinguished from the native (unlabeled) compound already present, providing a clear picture of its behavior.

These studies can elucidate key environmental processes, including:

Biodegradation: Following the transformation of the labeled parent compound into its various degradation products (e.g., shorter-chain NPEOs, nonylphenol, or nonylphenoxy carboxylates).

Adsorption/Partitioning: Measuring the distribution of the labeled compound between the aqueous phase and solid phases like sediment or soil.

Transport: Tracking the movement of the compound through a river system or its leaching through a soil column.

While specific fate and transport studies utilizing 4-Nonylphenol-¹³C₆ Diethoxylate are highly specialized, the principles are well-established. The use of isotopic tracers in combustion research, for example, has been employed to elucidate reaction pathways and determine the propensity of molecules to form pollutants. ucl.ac.uk Similarly, in the context of environmental contaminants, labeled compounds provide the quantitative and mechanistic data needed to develop and validate mathematical models that predict the environmental behavior of pollutants like NPEOs. researchgate.netnih.gov

Advanced Research Perspectives and Future Directions for 4 Nonyl Phenol 13c6 Diethoxylate Studies

Integration of Multi-Compartment Fate Models with Transformation Kinetics

Multi-compartment fate models are essential for predicting the distribution and persistence of chemicals in the environment. The integration of transformation kinetics data derived from studies using 4-Nonyl Phenol-13C6 Diethoxylate enhances the accuracy and predictive power of these models. The stable 13C label allows researchers to trace the parent compound and its degradation products through various environmental compartments such as water, sediment, and soil. vliz.benih.gov

By introducing this compound into controlled environmental systems, scientists can accurately measure the rates of key transformation processes, including biodegradation and photodegradation. These experimentally determined kinetic parameters can then be used to refine and validate multi-compartment models. For instance, a fate model for nonylphenol ethoxylates in estuaries was successfully developed and validated using data that could be enhanced by the precision of labeled compounds. vliz.be The ability to distinguish the labeled compound from background levels of non-labeled nonylphenol ethoxylates is a significant advantage, leading to more robust and reliable model outputs.

Table 1: Key Parameters for Multi-Compartment Fate Models Informed by Labeled Compound Studies

| Parameter | Description | Role of this compound |

| Degradation Rate Constants (k) | The rate at which the compound is transformed in different environmental compartments (e.g., water, sediment). | Provides precise measurement of degradation without interference from existing contamination. |

| Partition Coefficients (e.g., Koc, Kow) | The ratio of the concentration of a chemical in two different phases at equilibrium (e.g., organic carbon-water, octanol-water). | Allows for accurate determination of how the compound distributes between solid and aqueous phases. |

| Transformation Product Formation Ratios | The proportion of different degradation products formed from the parent compound. | Enables unambiguous identification and quantification of transformation products, leading to a more complete understanding of the degradation pathway. |

| Bioaccumulation Factors (BAF) | The ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment. | Facilitates precise measurement of uptake and accumulation in biota. |

Development of Higher Tier Environmental Assessment Approaches Incorporating Transformation Products

Higher-tier environmental risk assessments require a detailed understanding of not only the parent compound but also its transformation products, which can sometimes be more persistent or toxic. nih.govwho.int The use of this compound is instrumental in developing these more sophisticated assessments. By tracing the 13C label, researchers can identify and quantify the full suite of transformation products formed during degradation. nih.gov

This information is critical for a comprehensive risk assessment, as the environmental risk of nonylphenol ethoxylates is often driven by the formation of more estrogenic degradation products like nonylphenol. A method for including transformation products in risk assessments has been proposed, using predicted environmental concentrations (PECs) and predicted no-effect concentrations (PNECs) for both the parent compound and its metabolites. nih.gov The use of labeled compounds provides accurate data on the formation rates and concentrations of these products, leading to more realistic PEC values. This approach moves beyond a simple assessment of the parent compound to a more holistic evaluation of the total environmental burden. who.intindustrialchemicals.gov.au

Elucidation of Isomer-Specific Environmental Behavior and Biodegradation

Technical-grade nonylphenol ethoxylates are complex mixtures of numerous isomers, each with potentially different environmental behaviors and toxicities. nih.govusgs.govresearchgate.net Understanding the fate of individual isomers is crucial for an accurate environmental risk assessment. nih.gov The use of isomer-specific, isotopically labeled standards, such as a specific isomer of this compound, is a powerful tool in this area.

Studies using 13C and 14C-labeled nonylphenol isomers have demonstrated that degradation rates can vary significantly depending on the branching structure of the nonyl group. nih.govnih.gov For example, isomers with more highly branched alkyl chains tend to be more resistant to biodegradation. nih.gov By synthesizing and using specific 13C6-labeled isomers of 4-nonylphenol (B119669) diethoxylate, researchers can spike environmental samples and precisely track the degradation of that specific isomer without interference from the complex mixture of other isomers present. This allows for the determination of isomer-specific degradation kinetics and the identification of persistent or problematic isomers.

Table 2: Isomer-Specific Degradation Half-Lives of 4-Nonylphenol Isomers in Oxic Soil

| Isomer | Structure Description | Half-Life (days) |

| 4-NP(1) | Linear | 1.4 |

| 4-NP(38) | Branched | 2.1 |

| 4-NP(65) | Branched | 5.8 |

| 4-NP(112) | Branched | 8.4 |

| 4-NP(111) | Highly Branched | 10.3 |

| Data adapted from a study on the degradation of 13C and 14C-labeled 4-NP isomers. nih.gov |

Novel Applications of Isotopically Labeled Nonylphenol Ethoxylates in Environmental Forensics and Mechanistic Studies

The unique signature of this compound opens up new possibilities in environmental forensics and for elucidating degradation mechanisms. Environmental forensics aims to identify the source, fate, and timing of contaminant releases. nih.govenviro.wikinih.gov Compound-specific isotope analysis (CSIA) is a powerful technique in this field. nih.govenviro.wikinih.gov While natural variations in isotope ratios can be used for source tracking, the deliberate introduction of a labeled compound like this compound in controlled studies can provide unequivocal evidence of transport pathways and transformation rates from a specific source.

In mechanistic studies, the 13C label serves as a tracer to unravel complex biodegradation pathways. By analyzing the isotopic composition of intermediate and final degradation products, scientists can piece together the sequence of biochemical reactions involved in the breakdown of 4-nonylphenol diethoxylate. This level of detail is often difficult to achieve with traditional analytical methods due to the complexity of the isomer mixture and the presence of interfering substances in environmental matrices. nih.gov

Q & A

Q. How can 4-Nonyl Phenol-13C6 Diethoxylate be accurately identified and quantified in environmental samples?

Methodological Answer: Utilize isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ¹³C-labeled internal standards. The isotopic labeling minimizes matrix interference and improves quantification accuracy by correcting for recovery losses during extraction. Calibration curves should be prepared using certified reference materials (CRMs) stored at -20°C to ensure stability. ISO/CD 18857-2 provides a validated protocol for detecting alkylphenol ethoxylates in water matrices, emphasizing sample pre-concentration via solid-phase extraction (SPE) .

Q. What storage conditions are critical for maintaining the stability of this compound standards?

Methodological Answer: Store standards in airtight, amber vials at -20°C to prevent degradation via hydrolysis or photolysis. Acetone is the recommended solvent due to its low reactivity and compatibility with GC/MS and LC-MS systems. Regularly verify isotopic purity (e.g., via NMR or high-resolution MS) to detect potential isotopic exchange or contamination, especially after long-term storage .

Advanced Research Questions

Q. How can solid-phase extraction (SPE) protocols be optimized for this compound in complex wastewater matrices?

Methodological Answer: Optimize SPE parameters by:

- Sorbent Selection: Use hydrophilic-lipophilic balance (HLB) cartridges for broad-spectrum retention of non-polar metabolites.

- pH Adjustment: Acidify samples to pH 3–4 to protonate phenolic groups, enhancing sorbent affinity.

- Elution Solvents: Employ acetone:methanol (70:30) for efficient recovery. Validate with spike-and-recovery tests in representative matrices (e.g., wastewater sludge) to account for matrix suppression effects .

Q. How should researchers resolve discrepancies in reported degradation rates of this compound in aquatic systems?

Methodological Answer: Analyze experimental variables such as:

- Environmental Conditions: Temperature, UV exposure, and microbial activity significantly influence degradation kinetics. Controlled microcosm studies can isolate these factors.

- Detection Limits: Use sensitive methods (e.g., LC-HRMS) to quantify low-abundance degradation products like nonylphenol monoethoxylates. Cross-validate findings with ¹³C-tracing to distinguish abiotic vs. biotic pathways .

Q. What is the impact of isotopic purity on the accuracy of environmental fate studies using ¹³C-labeled 4-Nonyl Phenol Diethoxylate?

Methodological Answer: Isotopic purity (>98%) is critical to avoid signal overlap in mass spectrometry. Impurities (e.g., unlabeled analogs) can skew kinetic data in tracer studies. Pre-study validation via isotopic ratio analysis (e.g., IRMS) is recommended. For biodegradation assays, use sterile controls to confirm isotopic integrity under experimental conditions .

Q. How can contamination risks be mitigated during sample preparation for trace-level analysis of this compound?

Methodological Answer:

- Laboratory Practices: Use glassware pre-rinsed with acetone and avoid plasticware (leaching of phthalates can interfere).

- Blanks: Include procedural blanks (solvent-only) and field blanks to identify background contamination.

- Cleanroom Facilities: Process samples in ISO Class 5 environments to minimize airborne particulates. Cross-contamination checks should be performed using alternate isotopic labels (e.g., deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.